molecular formula C15H15N3O4S2 B12929567 4-(5,6-Dimethyl-benzoimidazole-1-sulfonyl)-benzenesulfonamide CAS No. 606131-22-0

4-(5,6-Dimethyl-benzoimidazole-1-sulfonyl)-benzenesulfonamide

Cat. No.: B12929567
CAS No.: 606131-22-0
M. Wt: 365.4 g/mol
InChI Key: UOEQBMHSNLZZKB-UHFFFAOYSA-N
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Description

4-((5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)sulfonyl)benzenesulfonamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry . This particular compound features a benzimidazole core with sulfonyl and sulfonamide functional groups, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)sulfonyl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, oxidized sulfonamides, and reduced sulfides .

Mechanism of Action

The mechanism of action of 4-((5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)sulfonyl)benzenesulfonamide involves its interaction with various molecular targets:

Biological Activity

4-(5,6-Dimethyl-benzoimidazole-1-sulfonyl)-benzenesulfonamide (CAS Number: 1648891-88-6) is a compound that belongs to the class of benzenesulfonamides and benzimidazole derivatives. These compounds are recognized for their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. This article reviews the biological activity of this specific compound, highlighting its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical formula of this compound is C₁₅H₁₅N₃O₄S₂. The structure features a benzimidazole moiety, which is known for its significant pharmacological properties.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of benzimidazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. In a study evaluating various benzimidazole derivatives, compound 2b exhibited significant apoptotic effects on tumor cells under hypoxic conditions, indicating potential as a hypoxia-selective agent for cancer therapy .

Table 1: Anticancer Activity of Benzimidazole Derivatives

CompoundIC50 (μM)Cell LineEffect
2b 30.2 ± 1.2A549 (lung cancer)High inhibition
1a 40A549Moderate inhibition
2a >100A549Increased viability

Antimicrobial Activity

The antimicrobial properties of sulfonamide derivatives have been extensively documented. In a comparative study, several compounds demonstrated varying degrees of effectiveness against common pathogens. For example, certain derivatives showed minimum inhibitory concentrations (MIC) as low as 6.72 mg/mL against E. coli and 6.63 mg/mL against S. aureus. This suggests that similar structures could provide a basis for developing new antimicrobial agents.

Table 2: Antimicrobial Activity of Selected Compounds

CompoundMIC (mg/mL)Target Organism
4d 6.72E. coli
4h 6.63S. aureus
4a 6.67E. coli

Anti-inflammatory Activity

The anti-inflammatory effects of benzenesulfonamide derivatives have also been explored. In vivo studies showed that specific compounds significantly inhibited carrageenan-induced paw edema in rats, demonstrating their potential as anti-inflammatory agents .

Table 3: Anti-inflammatory Effects

CompoundEdema Inhibition (%)Time (h)
4a 94.691
4c 89.662
4b 87.833

The mechanism by which these compounds exert their biological effects often involves the modulation of various biochemical pathways:

  • Anticancer Mechanism: Induction of apoptosis through caspase activation and modulation of hypoxia-inducible factors.
  • Antimicrobial Mechanism: Disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
  • Anti-inflammatory Mechanism: Inhibition of pro-inflammatory cytokines and mediators.

Case Studies

In a notable case study involving the evaluation of benzimidazole derivatives, researchers found that modifications to the sulfonamide group significantly enhanced the anticancer activity against various cell lines . This highlights the importance of structural optimization in developing effective therapeutic agents.

Properties

CAS No.

606131-22-0

Molecular Formula

C15H15N3O4S2

Molecular Weight

365.4 g/mol

IUPAC Name

4-(5,6-dimethylbenzimidazol-1-yl)sulfonylbenzenesulfonamide

InChI

InChI=1S/C15H15N3O4S2/c1-10-7-14-15(8-11(10)2)18(9-17-14)24(21,22)13-5-3-12(4-6-13)23(16,19)20/h3-9H,1-2H3,(H2,16,19,20)

InChI Key

UOEQBMHSNLZZKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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